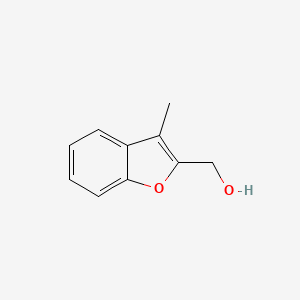

(3-Methyl-1-benzofuran-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIHBHUOKWCMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307660 | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55581-62-9 | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55581-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Methyl 1 Benzofuran 2 Yl Methanol and Its Congeners

Synthetic Pathways to the Core (3-Methyl-1-benzofuran-2-yl)methanol Structure

The synthesis of this compound is a multi-step process that begins with the construction of a suitable benzofuran (B130515) precursor, which is subsequently converted to the target primary alcohol.

Precursor Synthesis and Reaction Conditions

The most common precursors for this compound are 2-acyl or 2-alkoxycarbonyl derivatives of 3-methyl-1-benzofuran. The construction of this substituted benzofuran ring system is a critical first step. A prevalent method involves the reaction of an appropriately substituted o-hydroxyacetophenone with an α-halo ketone or ester.

One established route is the reaction between an o-hydroxyacetophenone and chloroacetone. mdpi.com This reaction is typically carried out in a polar aprotic solvent like acetonitrile, with a base such as potassium carbonate (K₂CO₃) to facilitate the initial O-alkylation followed by an intramolecular cyclization. The mixture is heated to drive the reaction to completion, yielding the 2-acetyl-3-methyl-1-benzofuran core. mdpi.com

Alternatively, 3-methyl-2-ethoxycarbonyl benzofuran can be prepared by reacting o-hydroxyacetophenone with ethyl bromoacetate (B1195939) in acetone, again using potassium carbonate as the base. rasayanjournal.co.in The addition of a catalytic amount of potassium iodide can accelerate this reaction. rasayanjournal.co.in These ketone and ester precursors are the immediate substrates for the subsequent reduction to form the desired hydroxyl group.

| Precursor | Starting Materials | Reagents & Conditions | Solvent | Yield | Reference |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone | o-Hydroxyacetophenone, Chloroacetone | K₂CO₃, 80 °C, 48-96 h | Acetonitrile | 30-70% | mdpi.com |

| 3-Methyl-2-ethoxycarbonyl benzofuran | o-Hydroxyacetophenone, Ethyl bromoacetate | K₂CO₃, Catalytic KI, Stirring | Acetone | Not specified | rasayanjournal.co.in |

This table summarizes common synthetic conditions for key precursors to this compound.

Strategies for Hydroxyl Group Formation (e.g., Reduction of Ketones)

The conversion of the 2-carbonyl group (from the ketone or ester precursor) into the primary alcohol (methanol) moiety is typically achieved through chemical reduction. The choice of reducing agent is crucial for achieving high yields and chemoselectivity.

For the reduction of a 2-acyl benzofuran, such as 1-(3-methyl-1-benzofuran-2-yl)ethanone, standard hydride-donating reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. LiAlH₄ is a more powerful reducing agent and can reduce both ketones and esters to alcohols. unicatt.it For instance, the reduction of a benzofuran-2-carboxylic acid to the corresponding alcohol has been successfully demonstrated using LiAlH₄ in a dry solvent like tetrahydrofuran (B95107) (THF). unicatt.it Similarly, the ketone precursor would be readily reduced under these conditions.

For syntheses where stereochemistry is a factor, asymmetric reduction methods can be employed. Catalytic systems, such as those based on ruthenium, or biocatalytic approaches can produce enantiomerically pure secondary alcohols from prochiral ketones. researchgate.net While the target compound is a primary alcohol and thus achiral, these advanced methods are relevant for the synthesis of chiral congeners.

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound structure serves as a versatile platform for further chemical modification. Derivatization can occur at the methanol (B129727) group or on the benzofuran ring system itself, leading to a wide range of analogues.

Esterification and Etherification at the Methanol Moiety

The primary alcohol functional group is readily converted into esters and ethers, providing a straightforward method for introducing structural diversity.

Esterification: The classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method. researchgate.nettcu.edu To drive the equilibrium towards the product ester, an excess of one reactant or the removal of water is typically employed. tcu.edu Another effective technique is the acylation of the alcohol using an acyl chloride (e.g., benzoyl chloride) in an anhydrous solvent with a base like pyridine (B92270) to neutralize the HCl byproduct. Modern approaches may also utilize solid acid catalysts for a more environmentally friendly process. mdpi.com

Etherification: Ethers can be synthesized via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the desired ether.

Substitution Reactions on the Benzofuran Ring System (e.g., Halogenation)

The benzofuran nucleus can undergo various substitution reactions, most commonly electrophilic aromatic substitution. The inherent reactivity and regioselectivity of the ring are influenced by the existing substituents.

Halogenation: Bromination of a scaffold similar to the target, 1-(3-methyl-1-benzofuran-2-yl)ethanone, has been achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. mdpi.com This reaction can lead to bromination at the 3-methyl group, yielding a 3-(bromomethyl) derivative. mdpi.com Additionally, electrophilic substitution on the benzene (B151609) portion of the ring can occur. For benzofurans that are substituted at both the C2 and C3 positions, the preferred site for further electrophilic attack is generally the C5 position. The presence of activating groups on the benzene ring, such as methoxy (B1213986) groups, can facilitate further substitution. mdpi.com

| Reaction Type | Reagents & Conditions | Position of Substitution | Reference |

| Bromination | NBS, Benzoyl Peroxide, Reflux | 3-Methyl group, Benzene ring (e.g., C5, C7) | mdpi.com |

| Nitration | Nitric acid, Acetic anhydride | C5 (predicted) | |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C5 (predicted) |

This table outlines potential substitution reactions on the this compound scaffold.

Synthesis of Hybrid Molecules and Conjugates

The this compound framework can be incorporated into larger, more complex structures to create hybrid molecules. This strategy is often employed in medicinal chemistry to combine the pharmacophoric features of the benzofuran with other biologically active moieties.

One approach involves converting the precursor, 3-methyl-2-ethoxycarbonyl benzofuran, into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. rasayanjournal.co.in This carbohydrazide can then serve as a building block, for example, by reacting with an aldehyde to form a hydrazone, which can be further cyclized to create complex heterocyclic systems like azetidinones. rasayanjournal.co.in This demonstrates how the C2 substituent can be elaborated into a linker for conjugation.

Furthermore, benzofuran derivatives are used as core structures in the synthesis of hybrid molecules designed as specific enzyme inhibitors. nih.gov For instance, benzofuran cores have been linked to piperazine (B1678402) and piperidine (B6355638) rings to create potent anticancer agents. nih.gov These examples highlight the utility of the benzofuran scaffold in constructing novel molecular architectures with tailored properties.

Chiral Synthesis Approaches for Enantiopure Derivatives

The development of enantioselective methods for the synthesis of chiral benzofuran derivatives is an area of growing interest, driven by the potential for stereospecific biological activity. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided results, general strategies for creating chiral 2,3-disubstituted benzofurans can be inferred.

One notable approach involves the enantioselective synthesis of chiral 2,3-dihydrobenzofurans containing a tertiary alcohol, which could serve as precursors to compounds like this compound through subsequent modifications. nih.gov For instance, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates have been shown to produce enantiomerically enriched 2,3-dihydrobenzofurans with high yields and excellent enantioselectivity (88–97% ee). nih.gov Such methods, which establish stereocenters at the 2- and 3-positions of the dihydrobenzofuran ring, are crucial for accessing enantiopure derivatives. Further synthetic steps, such as dehydration and functional group manipulation, would be necessary to arrive at the unsaturated benzofuran core of this compound.

Advanced Synthetic Techniques and Methodologies

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic molecules like this compound. Transition metal catalysis and biocatalysis represent two key advanced methodologies that provide efficient and selective routes to benzofuran derivatives.

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of benzofurans. elsevier.com These methods often involve the formation of the benzofuran ring through intramolecular cyclization of suitably substituted phenols.

A novel two-step synthesis for 2-hydroxymethylbenzofurans has been reported involving a palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. acs.orgnih.govacs.org This reaction, carried out in the presence of a palladium catalyst (such as PdCl₂ or PdI₂) and a base, initially yields 2-methylene-2,3-dihydrobenzofuran-3-ols. acs.orgnih.govacs.org Subsequent acid-catalyzed isomerization of these intermediates leads to the formation of 2-hydroxymethylbenzofurans in good yields (65-90%). acs.orgnih.govacs.orgresearchgate.net This strategy highlights the utility of palladium catalysis in constructing the benzofuran core and installing the hydroxymethyl group at the 2-position.

Furthermore, palladium-catalyzed reactions are also employed for the functionalization of the pre-formed benzofuran ring system. researchgate.netrsc.org For instance, the direct 3-arylation of benzofurans can be achieved using palladium catalysts, demonstrating the versatility of these methods for creating a variety of substituted benzofuran derivatives. researchgate.net Other transition metals like ruthenium and nickel have also been utilized in the synthesis of benzofurans through different mechanistic pathways, such as cycloisomerization and intramolecular nucleophilic addition. nih.govorganic-chemistry.org

While specific biocatalytic routes to this compound are not explicitly detailed in the search results, the use of enzymes for key synthetic steps represents a promising green chemistry approach. For example, the reduction of a precursor ketone, such as 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, to the corresponding alcohol is a plausible transformation that could be achieved using biocatalysts. Enzymes like alcohol dehydrogenases are well-known for their ability to perform stereoselective reductions of ketones to chiral alcohols, often with high enantiomeric excess. This approach would be particularly valuable for accessing enantiopure forms of this compound and its derivatives. The broader field of biocatalysis in the synthesis of heterocyclic compounds is continually expanding, offering environmentally benign alternatives to traditional chemical methods.

Characterization of Synthesized Compounds and Intermediates

The unambiguous identification and purity assessment of synthesized compounds like this compound and its intermediates are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comnih.govresearchgate.net For a compound like this compound, ¹H NMR would be expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methyl group at the 3-position, a signal for the methylene (B1212753) protons of the hydroxymethyl group, and a signal for the hydroxyl proton. mdpi.com For instance, in related derivatives, the methyl protons appear as a singlet, and the aromatic protons exhibit multiplets in the aromatic region of the spectrum. mdpi.com ¹³C NMR provides complementary data, with distinct chemical shifts for the methyl carbon, the hydroxymethyl carbon, and the various aromatic and heterocyclic carbons. mdpi.comrsc.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a molecule with high accuracy. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. mdpi.comscielo.br In the case of this compound, a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. docbrown.info Absorptions corresponding to C-H stretching of the methyl and aromatic groups, as well as C=C stretching of the aromatic ring, would also be expected. mdpi.com

The following table summarizes the expected spectroscopic data for this compound based on data for analogous compounds.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, a singlet for the C3-methyl group, a signal for the C2-methylene protons, and a signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbon, methylene carbon, and the carbons of the benzofuran ring system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared Spectroscopy | A broad O-H stretching band around 3400-3200 cm⁻¹, C-H stretching bands, and C=C aromatic stretching bands. |

Chromatographic techniques are essential for monitoring the progress of reactions, purifying the synthesized compounds, and assessing their purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. nih.govresearchgate.net The retention factor (Rf) value of the compound on the TLC plate provides a preliminary indication of its polarity.

Column Chromatography : This is a standard purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. nih.govorgsyn.orgescholarship.orgrsc.org The choice of solvent system (eluent) is crucial for achieving good separation and is often guided by preliminary TLC analysis. nih.govorgsyn.org Silica gel is a commonly used stationary phase for column chromatography in the purification of benzofuran derivatives. nih.govescholarship.orgrsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a high-resolution analytical technique that can be used to determine the purity of the final compound with a high degree of accuracy. It can also be used for the purification of small quantities of material.

The following table outlines the application of chromatographic methods in the synthesis of this compound and its congeners.

| Chromatographic Method | Application |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. |

| Column Chromatography | Purification of the crude product. |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Final purity analysis and preparative separation. |

Biological and Pharmacological Investigations of 3 Methyl 1 Benzofuran 2 Yl Methanol and Its Derivatives

Anticancer and Cytotoxic Activities of Benzofuran (B130515) Analogs

Benzofuran derivatives have demonstrated notable potential as anticancer agents, with studies revealing their cytotoxic effects against a variety of human cancer cell lines. nih.govnih.govnih.gov The introduction of different substituents onto the benzofuran core allows for the modulation of their biological activity, leading to the identification of compounds with significant and sometimes selective, antiproliferative properties. nih.govmdpi.com

Efficacy Against Diverse Cancer Cell Lines (e.g., K562, A549, HT-29, B16, PC3, SW620, Caki 1, SiHa, C33a, HeLa, HL-60, MOLT-4, A2780)

The cytotoxic activity of benzofuran analogs has been evaluated against a broad spectrum of human cancer cell lines. For instance, derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have been tested against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. nih.govresearchgate.netsciprofiles.com Certain brominated derivatives from this class have shown selective action towards K562 cells. nih.govresearchgate.net

Other studies have highlighted the efficacy of various benzofuran derivatives against lung cancer cells (A549), colon adenocarcinoma (HT-29), and cervical cancer cells (HeLa, SiHa). nih.govejmo.org For example, a specific benzofuran derivative was identified as a potent inhibitor against cervical cancer cells, SiHa and HeLa. nih.gov Similarly, benzofuran-isatin carbohydrazide (B1668358) hybrids demonstrated good anti-proliferative activity against colorectal cancer SW-620 and HT-29 cell lines. nih.gov Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown promising activity against A549 cells. researchgate.netmdpi.com

The activity of these compounds extends to other leukemia cell lines as well, including acute promyelocytic leukemia (HL-60) and acute lymphoblastic leukemia (MOLT-4). nih.govmdpi.com One bromo derivative attached to the methyl group at the 3-position of the benzofuran ring displayed remarkable cytotoxic activity against K562 and HL-60 leukemia cells. nih.gov Furthermore, certain shikonin-benzofuran substrates have been evaluated against a panel of five cancer cell lines, including HT29 and A549. scispace.com

Assessment of Selective Cytotoxicity in Cancer vs. Non-Cancerous Cells (e.g., HaCaT, HUVEC)

A critical aspect of anticancer drug development is selective toxicity towards cancer cells while sparing normal, healthy cells. Several studies have investigated the cytotoxicity of benzofuran derivatives in non-cancerous cell lines such as human keratinocytes (HaCaT) and Human Umbilical Vein Endothelial Cells (HUVEC). nih.govnih.govmdpi.com

Promisingly, some benzofuran derivatives have exhibited selective action. For example, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to be selective towards K562 leukemia cells with no toxic effect observed in healthy HaCaT cells. nih.govresearchgate.netsciprofiles.com Another study identified a bromo derivative that was highly cytotoxic to K562 and HL-60 leukemic cells but not toxic towards HUVEC normal endothelial cells. mdpi.commdpi.com However, not all derivatives show this selectivity; some newly synthesized analogs exhibited significant toxicity in both cancer and normal endothelial cells. mdpi.com Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, while cytotoxic to several cancer cell lines, were reported to not exhibit toxic potential for normal HUVEC cells. mdpi.com This selectivity is a key factor in identifying promising candidates for further development. nih.gov

Quantitative Measures of Antiproliferative Effects (e.g., IC50 values)

The antiproliferative activity of benzofuran derivatives is quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate greater potency.

Studies have reported a wide range of IC50 values for various benzofuran analogs against different cancer cell lines. For instance, a bromo derivative of benzofuran showed potent activity against K562 and HL-60 leukemia cells with IC50 values of 5.0 µM and 0.1 µM, respectively. nih.govmdpi.com In another study, a different benzofuran derivative demonstrated IC50 values of 1.10 µM and 1.06 µM against SiHa and HeLa cells, respectively. nih.gov

The tables below summarize the IC50 values for several benzofuran derivatives against various cancer cell lines as reported in the literature.

Antimicrobial Potential of (3-Methyl-1-benzofuran-2-yl)methanol Derivatives

In addition to their anticancer properties, benzofuran derivatives have been investigated for their antimicrobial activity. nih.govekb.eg The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents, and benzofurans represent a promising scaffold for this purpose. nih.govnih.gov

Antibacterial Spectrum Against Gram-positive and Gram-negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa)

Derivatives of benzofuran have been screened for their activity against a variety of both Gram-positive and Gram-negative bacteria. nih.govijpbs.com Studies have demonstrated that certain hydrophobic benzofuran analogs exhibit favorable antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Escherichia coli. nih.gov Some newly synthesized azo-benzofuran derivatives also showed remarkable inhibition against both Staphylococcus aureus and Escherichia coli. ekb.eg

The antibacterial activity can be strain-specific. For example, one study found that a particular derivative showed moderate activity against Gram-positive strains, including clinical strains, but was not effective against S. aureus NCTC 4163. mdpi.com The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. Some benzofuran derivatives have shown potent activity with low MIC values. For instance, a derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one displayed moderate activity towards Gram-positive strains with MIC values ranging from 16 to 64 µg/mL. nih.govsciprofiles.com Other research has identified benzofuran analogs with MIC80 values (the concentration required to inhibit 80% of bacterial growth) as low as 0.39-3.12 µg/mL against certain bacteria. nih.gov One study reported a benzofuran derivative with potent activity against S. aureus with a MIC of 0.039 µg/mL. nih.gov Another derivative with a hydroxyl group at the C-4 position showed excellent activity against S. aureus and MRSA with MIC80 values of 0.39 µg/mL and 0.78 µg/mL, respectively. nih.gov

The table below presents the antibacterial activity of selected benzofuran derivatives.

Antifungal Activities

The antifungal potential of benzofuran derivatives has been well-documented. researchgate.netresearcher.liferesearchgate.net These compounds have shown efficacy against a range of pathogenic fungi. For example, various synthesized benzofuran derivatives have been tested for their ability to inhibit the growth of fungi such as Cryptococcus neoformans and Aspergillus fumigatus. researcher.life

Benzofuran-5-ol derivatives, in particular, have been identified as promising antifungal agents, showing activity against Candida and Aspergillus species. researchgate.net Some of these compounds completely inhibited the growth of all tested fungal species at MIC levels ranging from 1.6 to 12.5 µg/mL. nih.gov The introduction of bromine into the structure of some benzofuran derivatives has been shown to drastically increase antifungal activity. researcher.life Certain benzofuran ketoxime derivatives have also demonstrated good activity against Candida albicans with MIC values in the range of 0.625-2.5 µg/mL. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial potential of derivatives of this compound has been evaluated through the determination of their Minimum Inhibitory Concentrations (MICs). In a study investigating a series of new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, the compounds were tested in vitro against a panel of standard Gram-positive and Gram-negative bacteria. nih.gov

Of the compounds synthesized, one derivative, designated as compound 7, demonstrated moderate antimicrobial activity. nih.gov This compound was particularly effective against Gram-positive strains, with the exception of S. aureus NCTC 4163. nih.gov The MIC values for this compound ranged from 16 to 64 µg/mL. nih.govresearchgate.net However, when tested against clinical bacterial strains, this derivative did not show significant antimicrobial activity, with MIC values exceeding 250 µg/mL. nih.gov The activity of this specific derivative is thought to be influenced by the presence of a bromine substituent. nih.gov Other synthesized derivatives in the same series did not exhibit noteworthy antibacterial properties. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of Compound 7 against Standard Bacterial Strains

| Bacterial Strain | MIC (µg/mL) nih.gov |

|---|---|

| Staphylococcus aureus NCTC 4163 | >64 |

| Staphylococcus aureus ATCC 25923 | 32 |

| Staphylococcus epidermidis ATCC 12228 | 16 |

| Micrococcus luteus ATCC 10240 | 32 |

| Bacillus subtilis ATCC 6633 | 16 |

| Bacillus cereus ATCC 11778 | 16 |

Exploration of Other Therapeutic Activities

The benzofuran scaffold, particularly the this compound core, has been a foundation for developing compounds with a wide range of therapeutic activities beyond antimicrobial effects. These include enzyme inhibition, antioxidant properties, and modulation of inflammatory pathways.

Derivatives of this compound have shown significant promise as inhibitors of various enzymes implicated in disease.

Aromatase and Steroid Sulfatase Inhibition

A key area of investigation has been the development of dual aromatase-steroid sulfatase inhibitors (DASIs) for potential use in estrogen receptor-positive (ER+) breast cancer. rsc.orgbirmingham.ac.uk Research has demonstrated that modifications to the benzofuran structure can yield potent and dual-acting inhibitors. rsc.orgbirmingham.ac.uk

Specifically, the addition of a methyl group at the C-3 position of the benzofuran ring in a series of benzofuran ketone sulfamates was found to be a critical modification. rsc.orgbirmingham.ac.ukcardiff.ac.ukrsc.org While benzofuran ketone sulfamates without the 3-methyl group showed low nanomolar steroid sulfatase (STS) inhibitory activity but no aromatase inhibition (IC₅₀ > 1 μM), introducing the methyl group resulted in compounds with dual inhibitory activity. rsc.orgbirmingham.ac.ukcardiff.ac.ukrsc.org

Two notable examples from this series are:

Compound 19b (4-chloro derivative): Showed dual activity with an aromatase IC₅₀ of 137 nM and an STS IC₅₀ of 48 nM. rsc.orgbirmingham.ac.ukcardiff.ac.ukrsc.org

Compound 19e (4-methoxy derivative): Also demonstrated dual inhibition with an aromatase IC₅₀ of 35 nM and an STS IC₅₀ of 164 nM. rsc.orgbirmingham.ac.ukcardiff.ac.ukrsc.org

In contrast, related triazole benzofuran sulfamates exhibited low nanomolar aromatase inhibitory activity but were inactive against STS (IC₅₀ > 10 μM). rsc.orgcardiff.ac.ukrsc.org This highlights the importance of both the ketone sulfamate (B1201201) linkage and the 3-methyl substitution for achieving the desired dual activity profile. rsc.org

Table 2: Aromatase and Steroid Sulfatase (STS) Inhibitory Activity of 3-Methyl-1-benzofuran Derivatives

| Compound | Substitution | Aromatase IC₅₀ (nM) rsc.orgbirmingham.ac.uk | STS IC₅₀ (nM) rsc.orgbirmingham.ac.uk |

|---|---|---|---|

| 19b | 4-chloro | 137 | 48 |

| 19e | 4-methoxy | 35 | 164 |

FabI Enzyme Inhibition

The bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) is a validated target for novel antibacterial agents. researchgate.netnih.govpatsnap.com The benzofuran scaffold has been utilized in the development of FabI inhibitors. For instance, the benzofuran napthyridinone afabicin (B605207) is a prodrug of afabicin desphosphono (Debio 1452), a potent inhibitor of the FabI enzyme. researchgate.net This class of inhibitors targets the final step in the bacterial fatty acid biosynthesis cycle. researchgate.net Structure-based design approaches have also led to the development of diphenyl ethers, which can incorporate a benzofuran-like skeleton, as nanomolar inhibitors of InhA, the FabI enzyme from M. tuberculosis. nih.gov

Cholinesterase Inhibition

Derivatives of benzofuran have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. mdpi.comnih.gov Studies on 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective inhibitory activity against BChE. mdpi.com One compound, Cathafuran C, was found to be a particularly potent and selective BChE inhibitor with a Kᵢ value of 1.7 μM, acting in a competitive manner. mdpi.com Other research has focused on synthetic benzofuran-triazole hybrids, with one derivative bearing a 2,5-dimethoxyphenyl moiety (compound 10d) showing high potency against AChE with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov The flexibility and substitution patterns on the benzofuran ring system are crucial for achieving high-affinity binding to these enzymes. unica.it

Benzofuran derivatives are recognized for their antioxidant activities. rsc.orgscienceopen.com For example, the natural product ailanthoidol, which contains a benzofuran core, exhibits antioxidant properties. mdpi.com

Conversely, some derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have demonstrated pro-oxidative effects in specific contexts. nih.govresearchgate.netnih.gov Two compounds from this series (designated 6 and 8) were found to increase the levels of reactive oxygen species (ROS) in K562 chronic myelogenous leukemia cells, particularly after 12 hours of incubation. nih.govresearchgate.net This pro-oxidative action is linked to their proapoptotic activity in cancer cells, suggesting a mechanism that involves inducing oxidative stress. nih.govresearchgate.net

The modulation of inflammatory pathways is another significant therapeutic activity associated with this class of compounds. Interleukin-6 (IL-6) is a major proinflammatory cytokine, and its inhibition is a therapeutic strategy for various inflammatory diseases. frontiersin.org

Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been shown to possess anti-inflammatory properties by inhibiting IL-6. nih.gov Specifically, compounds 6 and 8 from this series were found to inhibit the release of proinflammatory IL-6 in K562 cancer cells. nih.govresearchgate.netnih.gov Similarly, a piperazine (B1678402)/benzofuran hybrid compound (5d) demonstrated the ability to reduce the expression of IL-6 in both serum and tissues in in vivo models of inflammation. nih.govmdpi.com This inhibitory effect on IL-6 and other pro-inflammatory factors like TNF-α is believed to be mediated through the NF-κB and MAPK signaling pathways. nih.gov

Benzofuran derivatives as a chemical class are known to possess a wide spectrum of biological activities, including analgesic effects. nih.gov However, specific research focusing on the analgesic properties of this compound or its direct derivatives is not extensively detailed in the current literature.

The benzofuran scaffold has been identified as a promising pharmacophore for the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.govacs.orgku.edu High-throughput screening of large compound libraries identified the benzofuran class as potent HCV inhibitors. nih.govku.edu

Optimization of the benzofuran scaffold has led to the identification of compounds with potent anti-HCV activity (EC₅₀ < 100 nM) and high selectivity. nih.govacs.org Structure-activity relationship studies have indicated that substitutions at the C2, C3, and C5 positions of the benzofuran ring are sensitive to the compound's inhibitory activity. nih.gov Notably, while substitutions at the C2 position are well-tolerated, the nature of the substituent at the C3 position, the location of the methyl group in this compound, is critical. One study found that replacing a propargyl alcohol moiety at the C3-position with an aryl or heteroaryl group resulted in a complete loss of anti-HCV potency, underscoring the importance of this position for antiviral activity. nih.gov

Antiparasitic and Acaricidal Activities

The benzofuran scaffold is a key structural motif in the development of new antiparasitic agents. Research has particularly focused on derivatives of the benzofuranone core to combat protozoan parasites like Leishmania.

A series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov These compounds, which are hybrids of nitroimidazole and 3(2H)-benzofuranone moieties, showed significant activity against Leishmania major promastigotes and Leishmania donovani axenic amastigotes. nih.gov The 5-nitroimidazole derivatives were notably more potent against L. donovani than L. major. nih.gov The most active compound, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n), exhibited a high potency against L. donovani with a half-maximal inhibitory concentration (IC50) of 0.016 μM. nih.gov Further investigation into the mechanism of action suggested that these compounds are bioactivated by parasitic nitroreductase (NTR) enzymes, leading to the production of cytotoxic metabolites that are lethal to the Leishmania parasite. nih.gov The study also highlighted the importance of the benzofuranone oxygen for antileishmanial activity. nih.gov

**Table 1: Antileishmanial Activity of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone Derivatives against *L. donovani***

| Compound | IC50 (μM) against L. donovani |

|---|---|

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | 0.016 |

Data sourced from a study on the antileishmanial activities of benzofuranone derivatives. nih.gov

Additionally, other studies have noted the broad antimicrobial and antiprotozoal potential of compounds containing the benzofuran moiety, often synthesized as hydrazide and hydrazone derivatives. mdpi.com

Antidiabetic and Antihyperglycemic Potential

Benzofuran derivatives have emerged as a significant class of compounds with promising antidiabetic and antihyperglycemic properties. mdpi.com Various studies have demonstrated their potential to manage high blood sugar levels through different mechanisms.

In one study, a series of novel benzofuran-based chromenochalcones were synthesized and evaluated for their ability to stimulate glucose uptake in L-6 skeletal muscle cells. nih.gov Several of these compounds showed significant glucose uptake effects and were further tested in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.gov Notably, compounds 21 , 22 , and 24 significantly reduced blood glucose levels in these models. nih.gov Compound 24 was the most effective, decreasing blood glucose levels by 22.8% within 5 hours and 25.1% over 24 hours. nih.gov This particular compound also improved fasting blood glucose, oral glucose tolerance, and serum lipid profiles in db/db mice after 15 days of treatment. nih.gov

Table 2: Antihyperglycemic Effect of Benzofuran-Based Chromenochalcones in STZ-Induced Diabetic Rats

| Compound | Blood Glucose Reduction (0-5 h) | Blood Glucose Reduction (0-24 h) |

|---|---|---|

| 21 | 19.2% | 17.2% |

| 22 | 18.7% | 16.8% |

| 24 | 22.8% | 25.1% |

Data represents the percentage decrease in blood glucose levels compared to a vehicle-treated control group. nih.gov

Another line of research has focused on arylbenzofurans isolated from the root bark of Morus mesozygia. researchgate.net These natural products were found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net The isolated compounds, including a new prenylated arylbenzofuran, demonstrated significantly better α-glucosidase inhibition than the standard drug acarbose. researchgate.net

Furthermore, the methanol (B129727) extract of Syzygium polyanthum leaves, which contains various phytochemicals including those with benzofuran-like structures, has been shown to exert its antihyperglycemic effect by inhibiting intestinal glucose absorption and promoting glucose uptake by muscles. nih.gov

Antidepressant and Anticonvulsant Activities

The versatility of the benzofuran structure has also been exploited in the search for new treatments for central nervous system disorders, including depression and epilepsy.

A study focused on the synthesis of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives yielded compounds with significant antidepressant-like activity in the forced swimming test in mice. researchgate.net Compounds 6c and 6d were particularly effective, reducing immobility time by 42.85% and 38.09%, respectively, at a dose of 50 mg/kg. researchgate.net Importantly, these active compounds did not impair locomotor activity, suggesting they are devoid of motor side effects. researchgate.net

In the realm of anticonvulsant research, a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs were designed based on a pharmacophore model for anticonvulsant activity. researchgate.net These compounds were evaluated in maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests. researchgate.net The analog 6h , N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide, was identified as the most active compound in both tests. researchgate.net The study validated the hypothesis that a versatile heterocyclic hydrophobic molecule like benzofuran is a key component for the hydrophobic binding site in the pharmacophore model for anticonvulsant action. researchgate.net

The broad potential of benzofuran-containing structures is further supported by the known anticonvulsant properties of hydrazide and hydrazone derivatives, which can be synthesized from benzofuran precursors. mdpi.com

Molecular Mechanisms of Action for 3 Methyl 1 Benzofuran 2 Yl Methanol Derivatives

Elucidation of Cytotoxic Pathways

The anticancer effects of (3-Methyl-1-benzofuran-2-yl)methanol derivatives are attributed to their ability to trigger cell death in cancer cells through various cytotoxic pathways. mdpi.comnih.gov These mechanisms include the induction of programmed cell death (apoptosis), the generation of damaging reactive oxygen species, disruption of mitochondrial function, induction of cellular self-digestion (autophagy), and interference with the cellular skeleton. mdpi.comnih.govsemanticscholar.org

A primary mechanism by which benzofuran (B130515) derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. tandfonline.comrsc.orguludag.edu.tr This process is often mediated by a family of cysteine proteases known as caspases, which, upon activation, execute the dismantling of the cell. mdpi.com

Studies have consistently shown that derivatives of (3-methyl-1-benzofuran-2-yl)ethanone can induce apoptosis in various cancer cell lines, including chronic myelogenous leukemia (K562). mdpi.comresearchgate.net The proapoptotic properties of these compounds have been confirmed using assays like the Annexin V-FITC test, which detects early apoptotic changes in the cell membrane, and the Caspase-Glo 3/7 assay, which measures the activity of key executioner caspases, caspase-3 and caspase-7. mdpi.commdpi.compromega.com

For instance, two specific derivatives, compounds 6 and 8 from a synthesized series, were shown to induce apoptosis in K562 cells. mdpi.comresearchgate.net After 48 hours of exposure, compound 6 led to a significant 2.31-fold increase in the activity of caspases 3 and 7. mdpi.com Similarly, another benzofuran derivative, compound 7 , markedly increased caspase 3/7 activity in both HepG2 (by 73%) and A549 (by 85%) cancer cells, indicating a caspase-dependent apoptotic pathway. mdpi.com The activation of these caspases is a critical step that leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. tandfonline.com

Table 1: Effect of this compound Derivatives on Caspase-3/7 Activity

| Compound/Derivative | Cell Line | Incubation Time (h) | Change in Caspase-3/7 Activity | Reference |

|---|---|---|---|---|

| Derivative 6 | K562 | 48 | 2.31-fold increase | mdpi.com |

| Derivative 8 | K562 | 48 | 1.13-fold increase (13%) | mdpi.com |

| Derivative 7 | HepG2 | 24 | 73% increase | mdpi.com |

| Derivative 7 | A549 | 24 | 85% increase | mdpi.com |

| Benzofuran-isatin conjugate 5a | SW-620 | 24 | Dose-dependent increase | tandfonline.com |

Many benzofuran derivatives have been found to exhibit pro-oxidative properties, leading to an increase in intracellular reactive oxygen species (ROS) within cancer cells. mdpi.comnih.govresearchgate.net ROS, such as hydrogen peroxide (H₂O₂), are chemically reactive molecules that, at high levels, can cause significant damage to cellular components including DNA, proteins, and lipids, a condition known as oxidative stress. mdpi.commdpi.com

The accumulation of ROS is a key factor in the cytotoxic mechanism of these compounds, often serving as a trigger for apoptosis. mdpi.commdpi.com Studies on K562 leukemia cells demonstrated that certain 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives increase ROS levels in a time-dependent manner, with significant effects observed after 12 hours of incubation. mdpi.comresearchgate.net This increase in ROS can disrupt cellular redox balance and activate signaling pathways that lead to programmed cell death. researchgate.net For example, the benzofuran derivative MBPTA was shown to inhibit MPP+-induced ROS/NO generation, highlighting its role in regulating oxidative stress-mediated cell death. nih.gov Similarly, derivatives like ACDB and BL-038 are reported to induce apoptosis in human chondrosarcoma cells through the generation of ROS, which in turn leads to mitochondrial dysfunction. nih.gov

Mitochondria, the powerhouses of the cell, play a central role in regulating apoptosis. Benzofuran derivatives can directly target mitochondria, causing dysfunction that precipitates cell death. mdpi.comnih.gov This mitochondrial pathway of apoptosis is a common mechanism for these compounds. mdpi.comfrontiersin.org

Evidence indicates that benzofuran derivatives can disrupt the mitochondrial transmembrane potential (MMP), leading to mitochondrial membrane permeabilization. mdpi.comfrontiersin.org This disruption facilitates the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. mdpi.comfrontiersin.org Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the caspase cascade, leading to intrinsic apoptosis. frontiersin.org

For example, the benzofuran derivative Moracin N was found to cause mitochondrial fragmentation, decrease the MMP, and promote the release of cytochrome c in lung cancer cells. frontiersin.org It also increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death. frontiersin.org Other studies have shown that dibenzofuran (B1670420) can interfere with the adenine (B156593) nucleotide translocase (ANT), a key protein in the mitochondrial membrane, thereby disrupting the cell's energy production and inhibiting the mitochondrial permeability transition (MPT). nih.gov

In addition to apoptosis, some this compound derivatives can induce cell death through autophagy. mdpi.comnih.govsemanticscholar.org Autophagy is a catabolic process where the cell degrades its own components within lysosomes. While it is primarily a survival mechanism, excessive or sustained autophagy can lead to cell death.

A key hallmark of autophagy is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is recruited to the membranes of autophagosomes. nih.govncl.res.inbio-techne.com Another important marker is the downregulation of the protein p62/SQSTM1, which binds to both LC3 and ubiquitinated proteins, targeting them for degradation. nih.govncl.res.inbio-techne.com

Studies on 3-(benzofuran-2-ylmethyl)-1H-indole derivatives have demonstrated their ability to induce autophagy-mediated cell death in cervical cancer cells. nih.govncl.res.in Mechanistic investigations confirmed that the toxicity of these compounds was associated with the effective induction of autophagy, as evidenced by the progressive conversion of LC3I to LC3II and the downregulation of p62. nih.govncl.res.in This suggests that for certain benzofuran derivatives, autophagy represents a significant pathway for their anticancer activity.

The cytoskeleton, composed of microtubules, is essential for maintaining cell shape, division, and intracellular transport. Microtubules are dynamic polymers of α- and β-tubulin. Several anticancer agents function by disrupting microtubule dynamics, either by inhibiting their polymerization or by preventing their depolymerization.

Certain benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.govsemanticscholar.org By binding to tubulin, these compounds prevent the formation of microtubules, which disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov

For example, a novel series of shikonin-benzo[b]furan derivatives were designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.gov One derivative, compound 6c , was a potent inhibitor of tubulin polymerization and induced G2/M phase arrest and apoptosis in HT29 colon cancer cells. nih.gov Other studies have also identified tubulin as a molecular target for active benzofuran derivatives, confirming that this antimitotic activity is a key mechanism of their anticancer effect. mdpi.comsemanticscholar.org

Mechanistic Basis of Antimicrobial Action

Beyond their anticancer properties, derivatives of this compound also exhibit antimicrobial activity. mdpi.comnih.gov The search for new antimicrobial agents is driven by the global challenge of increasing microbial resistance to existing drugs. rsc.org

The antimicrobial action of these compounds often depends on their specific chemical structure, including the nature and position of substituents on the benzofuran core. rsc.orgrsc.org For instance, in a study of newly synthesized 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives, one compound (7 ) showed moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies suggest that substitutions at the C-2 and C-3 positions of the benzofuran ring are crucial for antimicrobial activity. mdpi.comrsc.org The presence of a hydroxyl group at the C-6 position has also been noted as essential for antibacterial effects. rsc.org The mechanism is believed to involve the interaction of the benzofuran scaffold with microbial cellular targets, although the precise pathways are still under investigation for many derivatives. The combination of the benzofuran moiety with other heterocyclic rings, such as pyrazole (B372694) or thiazole, has been shown to enhance antimicrobial potency. nih.govrsc.org

Inhibition of Bacterial Fatty Acid Synthesis (e.g., FabI Enzyme)

The bacterial fatty acid synthesis (FAS-II) pathway is a crucial target for antimicrobial agents. One of the key enzymes in this pathway is enoyl-acyl carrier protein reductase (FabI). While the direct inhibition of the FabI enzyme by this compound derivatives has not been extensively documented, studies on related compounds provide context for this potential mechanism.

A series of synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, a closely related ketone analogue, were screened for their antibacterial properties. mdpi.com Among the tested compounds, one derivative, identified as compound 7 in the study, demonstrated moderate activity against Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values recorded between 16 and 64 µg/mL. mdpi.com Although this study confirmed antibacterial activity, it did not elucidate the specific mechanism, leaving inhibition of fatty acid synthesis as a possible but unconfirmed pathway. mdpi.com

| Compound | Target Organisms | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Compound 7 from Napiórkowska et al. (2024) | Gram-positive strains | 16 - 64 | mdpi.com |

Disruption of Bacterial Cell Membrane Function

While direct studies on the disruption of bacterial cell membranes by this compound derivatives are not available, research into their effects on mammalian cancer cells offers relevant insights. Certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been shown to induce apoptosis in cancer cell lines. mdpi.com This process is linked to the generation of reactive oxygen species (ROS), which can lead to the depolarization of the mitochondrial membrane. mdpi.comnih.gov

The proapoptotic activity was confirmed using an Annexin V-FITC test, which detects structural changes in the cellular membrane that occur during apoptosis. researchgate.net It is plausible that a similar mechanism, involving the generation of ROS and subsequent oxidative stress, could compromise the integrity of bacterial cell membranes. However, this remains a hypothesis, as the primary research has focused on the anticancer properties of these derivatives. mdpi.comnih.gov

Interaction with Specific Molecular Targets

Beyond broad mechanisms, derivatives of the (3-methyl-1-benzofuran-2-yl) scaffold have been investigated for their interactions with specific enzymes, receptors, and nucleic acids.

Enzyme Binding and Inhibition Kinetics

Research has demonstrated that benzofuran-based compounds can act as enzyme inhibitors. A study focusing on potential anti-tuberculosis agents investigated 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives as inhibitors of chorismate mutase (CM), an enzyme essential for the survival of Mycobacterium tuberculosis. semanticscholar.org

In silico molecular docking studies were performed, followed by in vitro testing. The results showed that several of these benzofuran derivatives could inhibit the enzyme's activity. semanticscholar.org Specifically, compounds 3h , 3i , and 3m from the study showed significant inhibition. semanticscholar.org

| Compound | Target Enzyme | Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| Compound 3h | Chorismate Mutase | ~64-65 | 30 | semanticscholar.org |

| Compound 3i | Chorismate Mutase | ~64-65 | 30 | semanticscholar.org |

| Compound 3m | Chorismate Mutase | ~64-65 | 30 | semanticscholar.org |

Separately, kinetic studies on different benzofuran derivatives, such as benzofuran-3-yl-methyl compounds designed as anti-Alzheimer's agents, have utilized methods like Lineweaver–Burk plots to determine the mechanism of enzyme inhibition against acetylcholinesterase (AChE). nih.gov These analyses help to characterize whether the inhibition is competitive, non-competitive, or mixed, providing deeper insight into the binding interaction.

Receptor Modulation

The 3-methyl-benzofuran structure has been identified as a scaffold capable of modulating specific cellular receptors. One study detailed the design and synthesis of a series of 2,3-dihydro-1-benzofuran derivatives, including (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone (MDA7), which acts as a potent and selective cannabinoid receptor 2 (CB2) agonist. researchgate.net This finding highlights the potential for this class of compounds to interact with G-protein coupled receptors, which could have various therapeutic implications. researchgate.net

Structure Activity Relationship Sar and Computational Modeling Studies

Correlating Structural Modifications with Biological Potency

The systematic modification of the (3-Methyl-1-benzofuran-2-yl)methanol core has yielded crucial insights into the structural requirements for biological activity. Substitutions at various positions on the benzofuran (B130515) ring system and on its functional groups can dramatically alter the compound's potency and selectivity.

The C-3 position of the benzofuran ring is a critical site for influencing biological activity. The nature of the substituent at this position can significantly impact the compound's therapeutic potential. For instance, the methyl group in this compound serves as a foundational element, but its modification, particularly through halogenation, has been shown to enhance cytotoxic effects.

Studies have revealed that introducing a bromomethyl group at the C-3 position can lead to compounds with pronounced anticancer activity. nih.gov For example, a derivative, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, demonstrated selective and potent cytotoxicity against leukemia cell lines K562 and HL-60, with IC50 values of 5.0 µM and 0.1 µM, respectively. mdpi.comresearchgate.net This highlights that bromoalkyl derivatives at the C-3 position are a key feature for high cytotoxicity. mdpi.comresearchgate.net The functional groups at the C-3 position have also been found to play an important role in the antibacterial selectivity of these compounds. rsc.org In a study on anti-Alzheimer's agents, a bromomethyl group was introduced at the 3-position of a 2-benzoyl-3-methylbenzofuran scaffold, creating a key intermediate for further synthesis of potential inhibitors. nih.gov

The hydroxyl group of the methanol (B129727) moiety at the C-2 position is a crucial determinant of biological activity, particularly in the context of anticancer properties. nih.gov This phenolic hydroxyl group is often essential for modulating activity, as its hydrogen-donating capability facilitates favorable interactions with biological targets. nih.gov The presence of hydroxyl groups directly substituted on the benzofuran nucleus is a primary factor in the antioxidative actions of these compounds. researchgate.net

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran structure is a well-established strategy for significantly increasing anticancer activities. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites in a biological target, thereby improving binding affinity. nih.gov

The position of the halogen atom is a critical factor in determining its effect on biological activity. nih.gov Studies have shown that placing a halogen at the para position of an N-phenyl ring attached to the benzofuran core often results in maximum cytotoxic activity. nih.gov For example, a compound with a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring showed remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov Furthermore, bromoalkyl and bromoacetyl derivatives of benzofurans have been identified as exhibiting the highest cytotoxicity. mdpi.comresearchgate.net

| Compound | Substitution Details | Target Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| Derivative 1 | Bromine on methyl group at C-3 | K562 (Leukemia) | 5 | nih.gov |

| Derivative 1 | Bromine on methyl group at C-3 | HL60 (Leukemia) | 0.1 | nih.gov |

| Compound 3 | N-phenethyl carboxamide with morpholinyl substitution | A-549 (Lung) | 1.8 (GI50) | nih.gov |

| Compound 3 | N-phenethyl carboxamide with morpholinyl substitution | MCF-7 (Breast) | 0.7 (GI50) | nih.gov |

| Compound 29g | 5-Cl on benzofuran ring | WiDr (Colon) | 16 (GI50) | mdpi.com |

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) of benzofuran derivatives play a significant role in their interaction with biological targets. Conformational analysis helps in understanding the preferred shapes of these molecules, which is crucial for binding to specific receptor sites.

Techniques such as 2D 1H-1H NOESY NMR have been used to evaluate the structure of benzofuran derivatives based on the distances between atoms, providing insights into their conformation. researchgate.net For a series of benzofuran-stilbene hybrid compounds, it was found that a derivative with a planar structure exhibited the best antioxidative activity, suggesting that planarity can be a key factor for efficacy in certain contexts. rsc.org The stereochemistry of substituents can also be critical. For example, the relative orientation of different groups on the molecule can either facilitate or hinder the interactions necessary for its pharmacological effect.

In Silico Approaches for Drug Discovery

Computational methods, or in silico approaches, have become indispensable tools in modern drug discovery, allowing researchers to predict the properties and activities of molecules before they are synthesized. These methods save time and resources by prioritizing the most promising candidates for further experimental investigation.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. nih.gov This method helps in understanding the binding mechanism at a molecular level and can explain the observed biological activity.

For benzofuran derivatives, molecular docking studies have been employed to elucidate their binding modes with various enzymes implicated in diseases like cancer. researchgate.net For instance, simulations have been used to study the interactions of these compounds as inhibitors of PI3K and VEGFR-2, two important targets in cancer therapy. researchgate.net Docking studies of newly synthesized benzofuran-pyrazole-pyrimidine hybrids as thymidylate synthase inhibitors have also been conducted to guide the development of new anticancer agents. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity, thereby guiding the rational design of more potent derivatives. atmiyauni.ac.in

| Derivative Type | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Benzofuran derivatives | PI3K and VEGFR-2 | Identified dual inhibitory effect of a lead compound against both enzymes. | researchgate.net |

| Benzofuran-pyrazole-pyrimidine hybrids | Thymidylate Synthase | Predicted binding modes to guide synthesis of new anticancer agents. | nih.gov |

| Benzofuran-thiazole hybrids | 1HOV protein | Studied binding into active sites to correlate with in vitro anticancer activity. | atmiyauni.ac.in |

| Benzofuran-azacyclic hybrids | AChE and BACE-1 enzymes | Clarified binding modes to explain anti-Alzheimer's activity. | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules, providing detailed insights into the dynamic interactions between a ligand, such as a derivative of this compound, and its biological target. nih.gov These simulations allow researchers to observe the stability of the ligand-protein complex and elucidate the specific molecular interactions that govern binding affinity and selectivity. researchgate.net

The process of an MD simulation typically begins with a starting structure, often obtained from molecular docking studies, which places the ligand in the binding site of the target protein. nih.gov This initial complex is then solvated in a water model within a periodic boundary box to mimic physiological conditions. nih.gov The system undergoes energy minimization to relieve any steric clashes or unfavorable geometries. mmu.ac.uk Following minimization, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to ensure it reaches a stable state. nih.govmmu.ac.uk

Once equilibrated, a production MD run is executed for a specific duration, often on the nanosecond scale, during which the trajectory of every atom is calculated and saved. mmu.ac.uk Analysis of this trajectory provides critical information. The root-mean-square deviation (RMSD) of the protein and ligand atoms is calculated over time to assess the stability of the complex; a stable complex will show minimal fluctuations. researchgate.net Furthermore, MD simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.govnih.gov For instance, in a study of benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations confirmed that the identified compounds formed stable interactions within the receptor's active site. nih.gov

Binding free energy calculations, using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD trajectory to quantify the strength of the ligand-target interaction. researchgate.net This allows for a comparison of binding affinities between different derivatives and helps rationalize their observed biological activities. researchgate.net

| Parameter/Analysis | Purpose | Typical Metric/Observation |

|---|---|---|

| Energy Minimization | Remove steric clashes and unfavorable interactions in the initial structure. | Convergence to a lower potential energy state. |

| Equilibration (NVT/NPT) | Stabilize the system's temperature and pressure to mimic physiological conditions. | Stable temperature, pressure, and density over time. |

| Root-Mean-Square Deviation (RMSD) | Assess the conformational stability of the ligand-protein complex during the simulation. | Low and converging RMSD values (e.g., < 0.3 nm) indicate stability. nih.gov |

| Interaction Analysis | Identify key binding interactions (hydrogen bonds, hydrophobic contacts, etc.). | Mapping of specific amino acid residues that consistently interact with the ligand. nih.gov |

| Binding Free Energy (e.g., MM/GBSA) | Estimate the binding affinity of the ligand for the target. | Negative binding free energy values (e.g., in kJ/mol), with lower values indicating stronger binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used in drug design to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are essential for predicting the activity of novel molecules, understanding the mechanism of action, and prioritizing the synthesis of compounds with potentially enhanced potency. nih.govderpharmachemica.com A QSAR model is fundamentally an equation that relates predictor variables (descriptors) to a response variable (biological activity). wikipedia.org

Activity = f (Physicochemical Properties and/or Structural Properties) + Error

For benzofuran derivatives, QSAR studies involve calculating a range of molecular descriptors for each compound in a dataset. derpharmachemica.comnih.gov These descriptors quantify various aspects of the molecule's structure and properties:

Physicochemical Descriptors: These include parameters like logP (lipophilicity), molar refractivity (MR), molecular weight (MW), and surface tension. nih.gov

Topological Descriptors: These are numerical indices that describe the connectivity and branching of atoms within a molecule. derpharmachemica.com

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moments. nih.gov

Steric Descriptors: These quantify the three-dimensional shape and bulk of the molecule. nih.gov

Once calculated, these descriptors are used as independent variables in a regression analysis, with the measured biological activity (e.g., IC₅₀, the concentration required for 50% inhibition) serving as the dependent variable. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate the model. derpharmachemica.comnih.gov

A QSAR study on a series of arylbenzofuran derivatives as histamine (B1213489) H3 receptor antagonists successfully generated a statistically significant model. derpharmachemica.com The model revealed that certain topological descriptors, such as T_3_N_5 (count of atoms with 3 single bonds and 5 neighbors) and T_C_C_7 (count of carbon atoms separated by 7 bonds), were critical in influencing the antihistaminic activity. derpharmachemica.com Similarly, a 2D-QSAR study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives identified compounds that could inhibit the metabolic breakdown of retinoic acid by correlating physicochemical parameters with IC₅₀ values. nih.gov

The predictive power and robustness of a QSAR model are assessed using statistical metrics like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). derpharmachemica.com A well-validated model can reliably predict the activity of new, unsynthesized benzofuran derivatives, thereby saving significant time and resources in the drug discovery process. nih.govucl.ac.uk

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Activity |

|---|---|---|---|

| Physicochemical | logP (Partition Coefficient) | Lipophilicity/Hydrophobicity of the molecule. | Influences membrane permeability and binding to hydrophobic pockets. nih.gov |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to steric fit and dispersion forces in the binding site. nih.gov |

| Topological | T_C_C_7 | Count of carbon atoms separated by 7 bonds. | Describes molecular size and shape, which can impact receptor fit. derpharmachemica.com |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Affects long-range electrostatic interactions with the target. nih.gov |

Lipophilicity Studies in Relation to Biological Activity and Oral Bioavailability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug design. pg.edu.pl It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its biological activity and oral bioavailability. pg.edu.plnih.gov This property is typically quantified by the partition coefficient (P) between an organic solvent (like n-octanol) and water, expressed as its logarithm (logP). pg.edu.plnih.gov

For a drug to be effective when taken orally, it must be able to pass through the lipid bilayers of cell membranes in the gastrointestinal tract to enter the bloodstream. pg.edu.pl Compounds that are too hydrophilic (low logP) may have poor membrane permeability, while those that are excessively lipophilic (high logP) can suffer from poor solubility in the aqueous gut environment and may become trapped in lipid membranes or be subject to rapid metabolic breakdown. pg.edu.pl Lipinski's "rule of five" suggests that for optimal oral bioavailability, a compound's logP value should generally be no greater than 5. nih.gov

In the context of this compound and its derivatives, lipophilicity is a key parameter that is often tuned to optimize biological performance. Research has shown that chemical modifications to the benzofuran scaffold, such as the introduction of different substituents, directly influence the molecule's lipophilicity and, consequently, its biological activity. researchgate.netnih.gov For example, a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one demonstrated that the type and position of substituents affected the lipophilicity and cytotoxic activity of the compounds. nih.gov Brominated derivatives, which are generally more lipophilic, exhibited stronger cytotoxic effects. mdpi.com

The determination of lipophilicity can be done experimentally using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) or computationally through various algorithms. nih.gov In a study of benzofuran-based S1P1 receptor agonists, careful optimization of the molecule's properties, including lipophilicity, led to the discovery of a compound with a good in vitro ADME profile and excellent oral bioavailability across multiple species. researchgate.net This highlights the crucial role of lipophilicity in translating potent in vitro activity into in vivo efficacy for benzofuran derivatives. researchgate.net

| Lipophilicity (logP) Range | Impact on Oral Bioavailability | Rationale |

|---|---|---|

| Too Low (e.g., < 0) | Poor | Insufficient lipid membrane permeability, leading to poor absorption from the GI tract. pg.edu.pl |

| Optimal (e.g., 1-3) | Good | Balanced solubility and permeability, allowing for efficient absorption and distribution. pg.edu.pl |

| High (e.g., > 5) | Poor | Low aqueous solubility, potential for being trapped in lipid membranes, and increased metabolic clearance. pg.edu.plnih.gov |

Future Prospects and Translational Research of 3 Methyl 1 Benzofuran 2 Yl Methanol and Analogs

Design and Synthesis of Next-Generation Benzofuran (B130515) Therapeutics

The development of novel benzofuran-based drugs is driven by sophisticated design and synthesis strategies aimed at creating molecules with enhanced therapeutic profiles. benthamscience.com Medicinal chemists utilize the benzofuran core as a privileged scaffold, modifying its structure to improve efficacy and target specificity. nih.gov Synthetic approaches often involve multi-component reactions and catalysis by transition metals like palladium, copper, rhodium, and nickel to construct the core benzofuran ring system and introduce diverse substituents. acs.orgnih.gov For instance, a common strategy involves the palladium and copper-catalyzed Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov

Strategies for Enhancing Potency and Selectivity

A primary goal in designing new benzofuran therapeutics is to enhance their potency and selectivity towards specific biological targets. This is achieved through detailed structure-activity relationship (SAR) studies, which explore how different chemical modifications to the benzofuran scaffold affect its biological activity. nih.govresearchgate.net

Key strategies include:

Substitution at C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the benzofuran ring are crucial for cytotoxic activity. nih.govrsc.org Attaching various heterocyclic rings like piperazine (B1678402), imidazole, or triazole at these positions has been shown to produce potent anticancer agents. nih.govmdpi.com

Hybrid Molecules: Creating hybrid compounds that combine the benzofuran scaffold with other pharmacologically active motifs is a promising approach. mdpi.comnih.gov For example, benzofuran-quinazolinone hybrids have been developed as potent anticancer molecules, leveraging the known cytotoxic effects of both scaffolds. nih.gov

Electronic Effects of Substituents: The introduction of electron-donating or electron-withdrawing groups can significantly influence a compound's potency. In a series of benzofuran derivatives designed as SIRT2 inhibitors, the presence of an electron-donating methoxy (B1213986) group on the benzofuran moiety enhanced inhibitory activity compared to a fluoro group. nih.gov

Optimizing Hydrophobicity: In the development of benzofuran derivatives as S1P1 receptor agonists, SAR studies revealed that hydrophobic groups were preferred in the "tail region" of the molecule, while more polar groups led to a loss in potency. researchgate.net

Table 1: Examples of Strategies to Enhance Potency of Benzofuran Analogs

| Target | Compound/Analog Series | Strategy | Finding | Citation |

|---|---|---|---|---|

| PI3K/VEGFR-2 | Benzofuran-Thiazole Hybrids | Molecular Hybridization | Compound 8 showed dual inhibitory activity with IC50 values of 2.21 nM (PI3K) and 68 nM (VEGFR-2). | nih.gov |

| S1P1 Receptor | Azetidine Carboxylate Benzofurans | Substitution at Benzofuran-6-position | Moving the tail substituent from the 5-position to the 6-position led to a loss in receptor potency. | researchgate.net |

| SIRT2 | Benzofuran-Sulfonamides | Introduction of Electron-Donating Groups | Compounds with a methoxy group on the benzofuran core showed better inhibitory activity than those with a fluoro group. | nih.gov |

| Tubulin | Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives | Bromination of the Benzene (B151609) Ring | Derivatives 6 and 8 exhibited selective cytotoxic action towards K562 leukemia cells. | nih.gov |

| Cannabinoid Receptor 2 (CB2) | 2,3-Dihydro-1-benzofuran derivatives | Isosteric Replacement | Replacing an isatin (B1672199) ring with a benzofuran ring was designed to decrease lipophilicity while maintaining potency. | nih.gov |

Development of Prodrugs for Improved Pharmacokinetics

Poor pharmacokinetic properties, such as low water solubility or rapid metabolism, can prevent a promising compound from becoming a viable drug. nih.govrsc.org The prodrug approach is a well-established strategy to overcome these limitations. researchgate.netsciencepublishinggroup.com A prodrug is an inactive or less active derivative of a parent drug that, after administration, is converted in the body into the active form through enzymatic or chemical processes. nih.govresearchgate.net

Identification of Novel Biological Targets and Therapeutic Applications

Research into (3-Methyl-1-benzofuran-2-yl)methanol and its analogs is continually uncovering new biological targets and potential therapeutic uses beyond their well-documented anticancer properties. nih.govrsc.org The versatility of the benzofuran scaffold allows it to interact with a diverse range of biological molecules, opening up new avenues for drug development. rsc.orgnih.gov

Some of the novel targets and applications include: